molecular formula C4H3ClF3N3O2S B13287751 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13287751
M. Wt: 249.60 g/mol
InChI Key: UXRZMXAIMRDUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated triazoles This compound is characterized by the presence of a trifluoromethyl group, a triazole ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 3-amino-1,2,4-triazole using trifluoromethyl iodide in the presence of a hydrogen peroxide-ferrocene system in dimethyl sulfoxide (DMSO) . The reaction conditions are carefully controlled to ensure the successful introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Trifluoromethylation Reactions: The trifluoromethyl group can be introduced into other compounds through reactions involving this compound.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, ferrocene, and dimethyl sulfoxide. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while trifluoromethylation reactions can produce trifluoromethylated compounds.

Scientific Research Applications

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfonyl chloride group. This combination imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C4H3ClF3N3O2S

Molecular Weight

249.60 g/mol

IUPAC Name

4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C4H3ClF3N3O2S/c1-11-2(4(6,7)8)9-10-3(11)14(5,12)13/h1H3

InChI Key

UXRZMXAIMRDUNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.